molecular formula C12H8ClN3O B11551645 3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide

3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide

Cat. No.: B11551645
M. Wt: 245.66 g/mol
InChI Key: DQUVJZLMWOELLT-ZJUUUORDSA-N
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Description

3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, two cyano groups, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2-cyanopropanenitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide
  • 3-(4-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide
  • 2-(2-Chlorophenyl)-2-cyanopropanenitrile

Uniqueness

3-(2-Chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with cyano and carboxamide functionalities makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

(1R,3R)-3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide

InChI

InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17)/t9-,10+/m1/s1

InChI Key

DQUVJZLMWOELLT-ZJUUUORDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@H](C2(C#N)C#N)C(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl

Origin of Product

United States

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